molecular formula C13H7F4NO3 B5805255 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene

1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B5805255
M. Wt: 301.19 g/mol
InChI Key: WXDFAAGBYOGMIV-UHFFFAOYSA-N
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Description

1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound that features both fluorine and nitro functional groups. The presence of these groups imparts unique chemical properties, making it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction of 2-fluorophenol with 1-chloro-2-nitro-4-(trifluoromethyl)benzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions. For example, the trifluoromethyl group can undergo nucleophilic substitution reactions with strong nucleophiles like alkoxides.

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidative conditions.

Scientific Research Applications

1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect molecular targets and pathways, such as enzyme inhibition or receptor binding, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of both fluorine and nitro groups.

Properties

IUPAC Name

1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-9-3-1-2-4-11(9)21-12-6-5-8(13(15,16)17)7-10(12)18(19)20/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDFAAGBYOGMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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